molecular formula C11H20O3 B8721639 1-Methyl-4-(propan-2-yloxy)cyclohexane-1-carboxylic acid

1-Methyl-4-(propan-2-yloxy)cyclohexane-1-carboxylic acid

Cat. No.: B8721639
M. Wt: 200.27 g/mol
InChI Key: HNFZEGPOELHECW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(propan-2-yloxy)cyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H20O3 and its molecular weight is 200.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

1-methyl-4-propan-2-yloxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H20O3/c1-8(2)14-9-4-6-11(3,7-5-9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13)

InChI Key

HNFZEGPOELHECW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1CCC(CC1)(C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phenylmethyl 1-methyl-4-[(1-methylethyl)oxy]cyclohexanecarboxylate (D108) (2.3 g, 7.92 mmol) was suspended in water (30 mL) and tetrahydrofuran (THF) (10 mL) along with lithium hydroxide (0.759 g, 31.7 mmol). The resulting solution was warmed to reflux overnight, TLC (SiO2 10% EtOAc/is-hex) showed some of more polar SM present but none of less polar SM. Reaction cooled and extracted with ether (2×20 mL) to remove unhydrolysed SM. Aqueous layer acidified with 2 N HCl (acid to pH stick) and extracted into DCM (2×15 mL). DCM layers combined and dried over MgSO4, filtered and solvent removed under reduced pressure. NMR confirmed 1-methyl-4-[(1-methylethyl)oxy]cyclohexanecarboxylic acid (1.13 g, 5.64 mmol, 71.2% yield) as a mixture of cis and trans isomers. As suspected from the TLC one of the isomers, suspected to be the trans (ether:carboxylate) had hydrolysed faster. This resulted in a ˜2:1 ratio of the acids.
Name
Phenylmethyl 1-methyl-4-[(1-methylethyl)oxy]cyclohexanecarboxylate
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.759 g
Type
reactant
Reaction Step Three
[Compound]
Name
SiO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

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